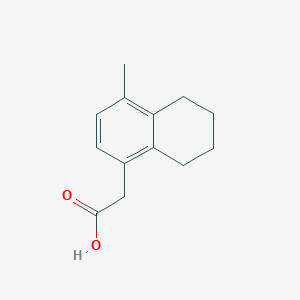
2-(4-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by a naphthalene ring system that is partially hydrogenated, making it a tetrahydronaphthalene derivative The presence of a methyl group at the 4-position and an acetic acid moiety at the 2-position further defines its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid can be achieved through several synthetic routes. One common method involves the alkylation of a tetrahydronaphthalene derivative with an appropriate acetic acid precursor. For instance, the reaction of 4-methyl-5,6,7,8-tetrahydronaphthalene with bromoacetic acid in the presence of a base such as potassium carbonate can yield the desired product. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of 2-(4-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid may involve catalytic hydrogenation of a naphthalene derivative followed by functional group transformations. The use of palladium or platinum catalysts under hydrogen gas can facilitate the hydrogenation process. Subsequent steps may include Friedel-Crafts acylation to introduce the acetic acid moiety .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid like aluminum chloride (AlCl3).
Major Products
Oxidation: 2-(4-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid can be oxidized to 2-(4-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde.
Reduction: Reduction can yield 2-(4-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)ethanol.
Substitution: Halogenation can produce 2-(4-chloro-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid.
Applications De Recherche Scientifique
2-(4-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its derivatives are used in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-(4-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6,7,8-Tetrahydro-2-naphthoic acid
- 5,6,7,8-Tetrahydro-2-naphthylamine
- 5,6,7,8-Tetrahydro-2-naphthol
Uniqueness
Compared to similar compounds, 2-(4-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid is unique due to the presence of both a methyl group and an acetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H16O2 |
|---|---|
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
2-(4-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C13H16O2/c1-9-6-7-10(8-13(14)15)12-5-3-2-4-11(9)12/h6-7H,2-5,8H2,1H3,(H,14,15) |
Clé InChI |
RAOQUJKFRHTQJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCCCC2=C(C=C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


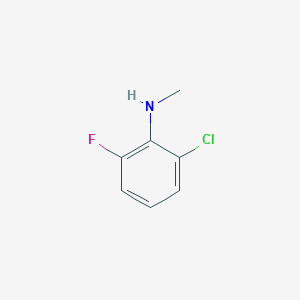
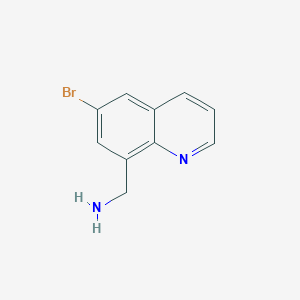
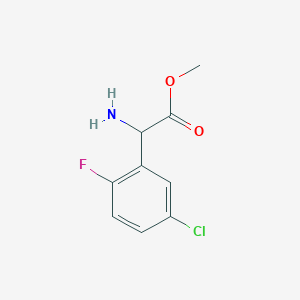

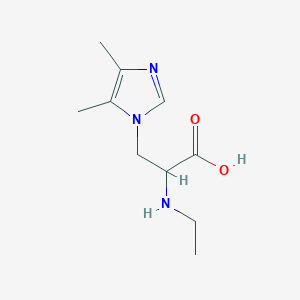
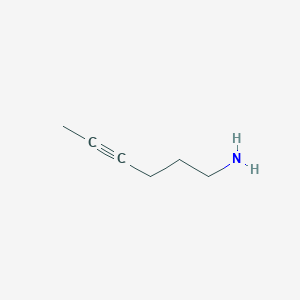
![8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde](/img/structure/B13550485.png)
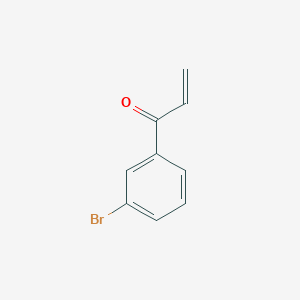
![2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-(4,7-diazaspiro[2.5]octan-7-yl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13550496.png)

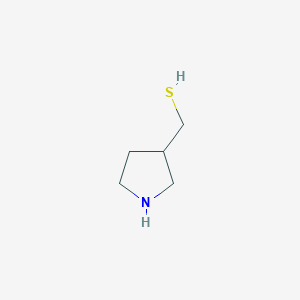

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-fluorophenyl)aceticacid](/img/structure/B13550502.png)
![1-Methyl-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B13550503.png)
